2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is known for its broad substrate scope and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and visible light-photocatalyzed functionalization techniques. These methods offer advantages such as mild reaction conditions, high reaction efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored as a scaffold for the development of covalent anticancer agents.
Industry: Utilized in the production of organoelectronic materials and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of anticancer research, it acts as a covalent inhibitor by forming a covalent bond with the target protein, thereby inhibiting its activity . The compound’s unique structure allows it to bind selectively to its target, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure but contain a pyrimidine ring instead of a pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is structurally related but lacks the imidazo[1,2-a]pyridine core.
Uniqueness
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H11F4N3
- Molecular Weight : 309.27 g/mol
- CAS Number : 1216267-00-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and neurological disorders.
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several cancer cell lines using the MTT assay. The results demonstrate notable inhibitory effects on cell proliferation.
These findings suggest that the compound has a strong cytotoxic effect across multiple cancer types, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves its interaction with various biological targets, including kinases associated with cancer progression. In one study, it was shown to inhibit several tyrosine kinases, which are crucial in cellular signaling pathways related to growth and survival.
Kinase | Inhibition Rate (%) | Concentration (μM) |
---|---|---|
CDK1/CyclinA2 | 22.51 | 10 |
ALK | 17.36 | 10 |
FGFR1 | 11.82 | 10 |
FAK | 10.52 | 10 |
These results indicate that the compound may disrupt key signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. Compounds with different substituents on the phenyl ring showed varying degrees of potency against cancer cell lines.
Case Studies
In a notable study, a series of fluorinated imidazo[1,2-a]pyridine derivatives were synthesized and tested for their antipsychotic properties alongside their cytotoxic activities. The most promising derivative exhibited antipsychotic-like effects while maintaining low hepatotoxicity and high metabolic stability, indicating a potential dual therapeutic application for compounds in this class.
Properties
Molecular Formula |
C14H8F4N2 |
---|---|
Molecular Weight |
280.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F4N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H |
InChI Key |
RFCPFCDGJGHFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)F |
Origin of Product |
United States |
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